4-tert-butyl-N-(chloroacetyl)benzamide

Medicinal Chemistry Pharmacokinetics ADME

Researchers using unsubstituted benzamides often encounter poor lipophilicity and lack of covalent engagement, leading to inconclusive target ID. 4-tert-Butyl-N-(chloroacetyl)benzamide (CAS 743452-51-9) is a reactive fragment with a chloroacetamide warhead and para-tert-butyl group (logP 3.11) that addresses this gap. • Enables isoform-selective covalent probing, e.g., HDAC6 non-catalytic cysteine trapping. • Serves as a key intermediate for synthesizing metabolically stable, antiproliferative benzamides. • Provides a high-lipophilicity reference standard for cellular permeability assays.

Molecular Formula C13H16ClNO2
Molecular Weight 253.72 g/mol
CAS No. 743452-51-9
Cat. No. B3281978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-(chloroacetyl)benzamide
CAS743452-51-9
Molecular FormulaC13H16ClNO2
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC(=O)CCl
InChIInChI=1S/C13H16ClNO2/c1-13(2,3)10-6-4-9(5-7-10)12(17)15-11(16)8-14/h4-7H,8H2,1-3H3,(H,15,16,17)
InChIKeyALBWKNRMLYBAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-N-(chloroacetyl)benzamide Overview


4-tert-Butyl-N-(chloroacetyl)benzamide (CAS 743452-51-9) is a synthetic, small-molecule benzamide derivative characterized by a 4-tert-butyl substituent on the phenyl ring and an N-(chloroacetyl) functional group . This structure, with the molecular formula C13H16ClNO2 and a molecular weight of 253.72 g/mol, positions the compound as a potential covalent fragment or reactive intermediate in medicinal chemistry and chemical biology research [1]. Its specific combination of a hydrophobic tert-butyl group and an electrophilic chloroacetamide moiety distinguishes it from simpler benzamide analogs, suggesting utility in targeted covalent inhibitor design or as a building block for more complex molecular architectures .

Class Covalent probe building block
Warhead Electrophilic chloroacetamide
Substituent 4-tert-butyl (hydrophobic bulk)
Workflow Covalent inhibitor design, fragment screening

Differentiation of 4-tert-Butyl-N-(chloroacetyl)benzamide


Generic substitution of benzamide derivatives in research settings is often problematic due to significant variations in physicochemical properties and biological target engagement driven by specific substituents. For 4-tert-Butyl-N-(chloroacetyl)benzamide, the presence of the bulky, hydrophobic tert-butyl group at the para-position is known to enhance lipophilicity and metabolic stability compared to unsubstituted or less sterically hindered analogs . Concurrently, the N-(chloroacetyl) moiety introduces an electrophilic 'warhead' capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in protein targets, a mechanism distinct from the reversible inhibition typical of many benzamide-based HDAC inhibitors . Therefore, direct substitution with a compound lacking either the tert-butyl group or the chloroacetamide functionality could result in altered cellular permeability, different target engagement profiles, and ultimately, non-reproducible experimental outcomes [REFS-1, REFS-3].

Attribute
This Compound
Common Substitute
Substitution Risk
4-tert-butyl group
Present (enhanced lipophilicity)
Unsubstituted or small alkyl
Reduced membrane permeability may alter cellular assay outcomes
Chloroacetyl warhead
Covalent binding potential
Reversible binding benzamide
Loss of covalent engagement may shift target profile and duration

Quantitative Evidence for 4-tert-Butyl-N-(chloroacetyl)benzamide


Enhanced Lipophilicity (LogP)

The addition of a 4-tert-butyl group significantly increases the compound's lipophilicity relative to the unsubstituted N-(chloroacetyl)benzamide core. This is a key differentiator for applications requiring enhanced membrane permeability or target engagement in lipophilic environments [1].

Lipophilicity
Reported
logP 3.11 vs 1.6
+1.51 (~32× increase)
Supports membrane permeability screening context
Calculated logP; experimental validation recommended
Medicinal Chemistry Pharmacokinetics ADME

Melting Point & Thermal Stability

The introduction of the bulky tert-butyl group elevates the compound's melting point and alters its solid-state properties compared to the simpler 4-tert-butylbenzamide parent structure. This can be a crucial differentiator for procurement decisions involving solid handling, storage, and formulation development [1].

Melting Point
Reported
120–122 °C vs 168–172 °C
~48–50 °C lower
May support solid-state handling review
Lower mp suggests altered crystal packing
Formulation Science Crystallography Material Properties

Covalent Warhead Reactivity

The N-(chloroacetyl) group equips 4-tert-Butyl-N-(chloroacetyl)benzamide with a reactive electrophilic 'warhead' capable of forming irreversible covalent bonds with nucleophilic amino acid side chains (e.g., cysteine) in protein targets. This is a mechanistic differentiator from most benzamide-based HDAC inhibitors, which typically act through reversible, non-covalent zinc-chelation [REFS-1, REFS-2].

Covalent Reactivity
Class-level inference
Covalent warhead vs reversible zinc chelation
Supports covalent probe design context
Class-level reactivity; target-specific validation needed
Chemical Biology Targeted Covalent Inhibitors Fragment-Based Drug Discovery

Application Scenarios for 4-tert-Butyl-N-(chloroacetyl)benzamide


Covalent Fragment Screening

The compound's moderate molecular weight (253.72 g/mol) [1] and electrophilic N-(chloroacetyl) warhead make it an ideal candidate for covalent fragment-based drug discovery (FBDD) campaigns. Its higher lipophilicity (logP 3.11) [2] compared to unsubstituted analogs suggests it may sample hydrophobic binding pockets more effectively. Procurement of this specific compound allows research groups to explore a distinct region of chemical space for covalent engagement, complementing screens with less lipophilic or non-covalent fragments.

HDAC6-Selective Covalent Probes

Given the known activity of benzamide derivatives as histone deacetylase (HDAC) inhibitors , 4-tert-Butyl-N-(chloroacetyl)benzamide can be utilized as a tool compound to investigate the potential for covalent, isoform-selective HDAC6 inhibition. By tethering the benzamide core (as a weak zinc-binding group) to a reactive warhead, researchers can design experiments to trap and identify specific, non-catalytic cysteine residues unique to HDAC6, potentially leading to highly selective probes .

Synthesis of Antiproliferative Agents

The compound's structure combines a tert-butyl group known to enhance metabolic stability with a chloroacetyl moiety that can be further derivatized. This makes it a valuable intermediate for synthesizing novel benzamide derivatives with potential antiproliferative activity . Procurement of this specific building block allows medicinal chemists to explore structure-activity relationships (SAR) where both increased lipophilicity (from the tert-butyl group) [2] and a handle for further functionalization (via the chloroacetyl group) are required in the same molecular scaffold.

Cell Permeability and Target Engagement

With a logP of 3.11 [2], this compound is significantly more lipophilic than many standard benzamide tool compounds. This property makes it a useful reference compound in cellular assays designed to study the relationship between compound lipophilicity, passive membrane permeability, and intracellular target engagement. Researchers can use it as a comparator to understand how increasing hydrophobicity affects the cellular activity of a covalent benzamide scaffold [1].

Application
Selection Property
Validation Focus
Covalent fragment screening
Electrophilic chloroacetamide warhead
Hydrophobic pocket sampling efficiency
HDAC6 isoform-selective probe development
Benzamide core with warhead
Cysteine labeling specificity vs reversible inhibitors
Antiproliferative agent SAR exploration
Combined lipophilic and reactive scaffold
Metabolic stability and derivatization potential
Cellular permeability model studies
High logP (lipophilicity)
Membrane permeability vs intracellular target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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